

Vut-MK142: A Potent Small Molecule for Cardiomyocyte Differentiation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vut-MK142**

Cat. No.: **B611789**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for effective cardiac regeneration strategies has led to the exploration of small molecules capable of directing stem and progenitor cells towards a cardiomyogenic fate. **Vut-MK142** has emerged as a promising synthetic agent that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes.^{[1][2][3][4]} This document provides a comprehensive technical overview of **Vut-MK142**, including its observed effects, detailed experimental protocols, and a proposed mechanistic framework.

Core Data Presentation

The cardiomyogenic activity of **Vut-MK142** has been quantified in several key studies. The following tables summarize the principal findings, offering a clear comparison of its effects across different cell lines and assays.

Table 1: Effect of **Vut-MK142** on Cardiac Marker Gene Expression

Cell Line	Cardiac Marker	Treatment	Fold Increase (vs. Control)	Assay	Reference
P19 Embryonic Carcinoma	ANF	1 μ M VUT-MK142	Strongest up-regulation	Luciferase Reporter Assay	[1]
C2C12 Skeletal Myoblasts	ANF	1 μ M VUT-MK142	Strongest up-regulation	Luciferase Reporter Assay	
P19 Embryonic Carcinoma	Nkx2.5	1 μ M VUT-MK142 (7 days)	3.1 \pm 0.3	Luciferase Reporter Assay	
C2C12 Skeletal Myoblasts	Nkx2.5	1 μ M VUT-MK142 (7 days)	2.2 \pm 0.2	Luciferase Reporter Assay	

Table 2: Effect of **Vut-MK142** on Cardiomyocyte Formation

Cell Type	Parameter	Treatment	Outcome	Reference
Cardiovascular Progenitor Cells (CVPCs)	Beating Cardiomyocytes in Cardiac Bodies (CBs)	1 μ M VUT-MK142 (days 0-5)	Two-fold increase in the number of CBs with beating cardiomyocytes	
Cardiovascular Progenitor Cells (CVPCs)	Cardiomyocyte Clusters per CB	1 μ M VUT-MK142	Increased number of clusters	

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Vut-MK142**.

P19 Embryonic Carcinoma Cell Differentiation

This protocol outlines the induction of cardiomyogenesis in P19 cells using **Vut-MK142**.

- Cell Culture and Maintenance:
 - Culture undifferentiated P19 cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
 - Passage cells every 2 days to maintain sub-confluent cultures.
- Induction of Differentiation:
 - To induce differentiation, detach P19 cells and culture them in suspension in bacteriological Petri dishes at a density of 1×10^6 cells/mL in α-MEM with 10% FBS and 1% Penicillin-Streptomycin.
 - Add **Vut-MK142** to the culture medium at a final concentration of 1 μ M. A control group should be cultured with 0.005% DMSO.
 - Allow cells to aggregate and form embryoid bodies (EBs) for 4 days in suspension.
 - After 4 days, transfer the EBs to tissue culture-treated plates to allow for attachment.
 - Continue to culture the attached EBs in α-MEM with 10% FBS, with medium changes every 2 days.
 - Monitor for the appearance of beating cardiomyocytes, typically observed around day 10 of differentiation.

C2C12 Myoblast Differentiation

This protocol describes the method to induce cardiomyogenic differentiation in C2C12 cells.

- Cell Culture and Maintenance:

- Grow C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Do not allow cells to reach full confluence to prevent spontaneous differentiation.
- Induction of Differentiation:
 - Seed C2C12 cells in culture plates at a density that will result in confluence within 24 hours.
 - Once confluent, switch the growth medium to a differentiation medium consisting of DMEM with 2% horse serum and 1% Penicillin-Streptomycin.
 - Add **Vut-MK142** to the differentiation medium at a final concentration of 1 μ M. Include a DMSO-treated control group.
 - Replace the medium every 24-48 hours.
 - Monitor for morphological changes and the expression of cardiac markers at desired time points.

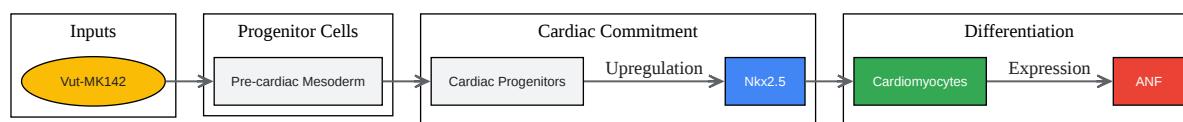
Luciferase Reporter Assay for Gene Expression

This assay is used to quantify the activity of the ANF and Nkx2.5 promoters.

- Cell Transfection:
 - Seed P19 or C2C12 cells in 24-well plates.
 - Co-transfect the cells with a luciferase reporter plasmid containing the promoter of the gene of interest (e.g., ANF or Nkx2.5) and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
- Treatment:

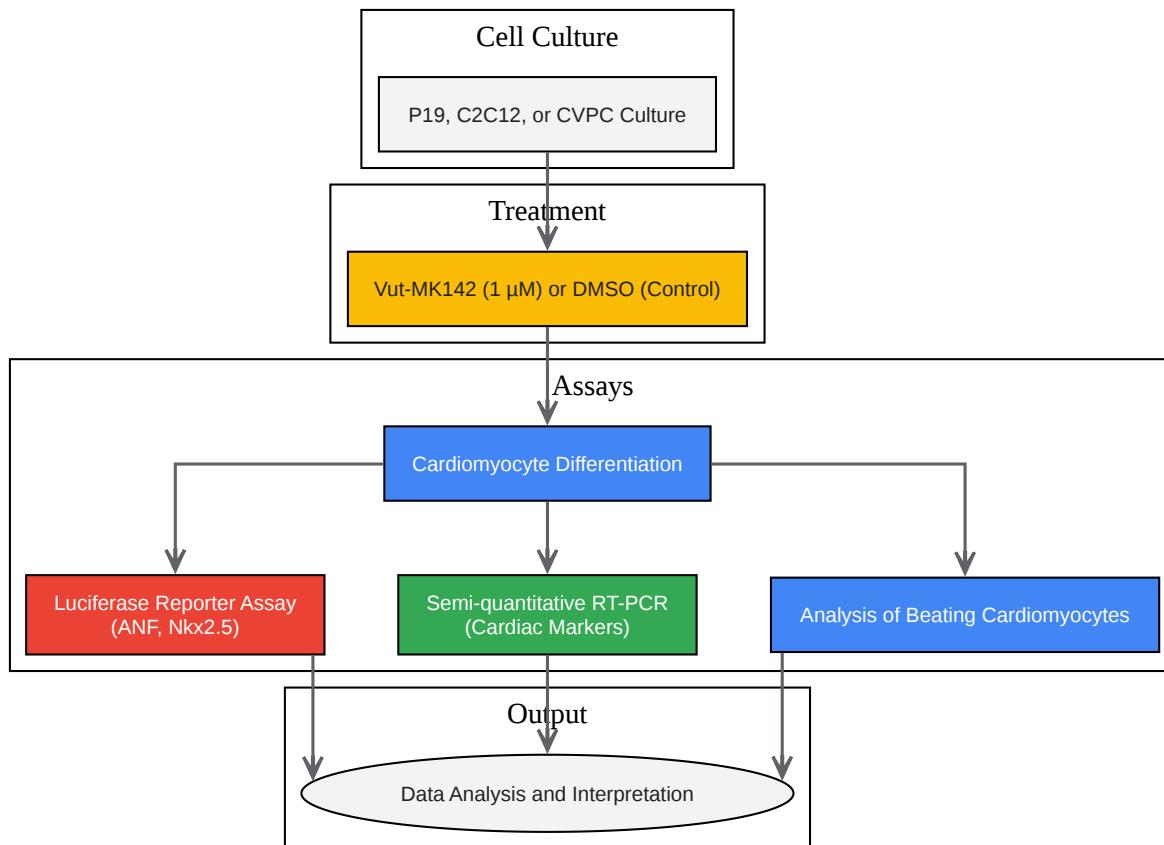
- 24 hours post-transfection, replace the medium with differentiation medium containing 1 μ M **Vut-MK142** or DMSO as a control.
- Cell Lysis and Luciferase Measurement:
 - After the desired treatment period (e.g., 7 days), wash the cells with PBS and lyse them using a passive lysis buffer.
 - Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
 - Express the results as a fold change relative to the DMSO-treated control group.

Semi-Quantitative RT-PCR for Cardiac Marker Expression


This protocol is for analyzing the expression of cardiac-specific genes.

- RNA Extraction and cDNA Synthesis:
 - At the end of the differentiation protocol, harvest the cells and extract total RNA using a suitable RNA isolation kit.
 - Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
- PCR Amplification:
 - Perform PCR using primers specific for cardiac marker genes (e.g., ANF, Nkx2.5, GATA4, Brachyury) and a housekeeping gene (e.g., GAPDH) for normalization.
 - Use a thermal cycler with an appropriate program of denaturation, annealing, and extension steps.
- Analysis:

- Analyze the PCR products by agarose gel electrophoresis.
- Quantify the band intensities and normalize the expression of the target genes to the housekeeping gene.


Signaling Pathways and Experimental Workflow

To visualize the proposed mechanism and experimental design, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Vut-MK142** in promoting cardiomyocyte differentiation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **Vut-MK142**.

Conclusion: **Vut-MK142** is a potent cardiomyogenic agent that effectively promotes the differentiation of progenitor cells into cardiomyocytes. The provided data and protocols offer a solid foundation for researchers to further investigate its mechanism of action and potential therapeutic applications in cardiac repair and regeneration. Future studies should aim to elucidate the specific molecular targets of **Vut-MK142** and evaluate its efficacy and safety in *in vivo* models of cardiac injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Signaling Pathways Governing Cardiomyocyte Differentiation - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- To cite this document: BenchChem. [Vut-MK142: A Potent Small Molecule for Cardiomyocyte Differentiation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611789#vut-mk142-as-a-cardiomyogenic-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com